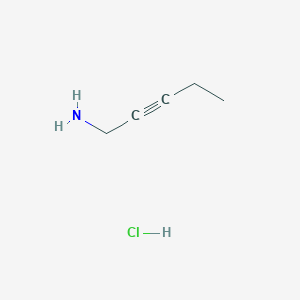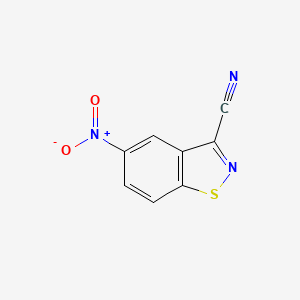![molecular formula C8H11ClF2O2S B13516691 {3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride](/img/structure/B13516691.png)
{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride typically involves the reaction of {3,3-Difluorospiro[3.3]heptan-1-yl}methanol with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial production, with additional steps to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran, and the reactions are often carried out at room temperature or under mild heating .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Wissenschaftliche Forschungsanwendungen
{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride has several applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of {3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3,3-Difluorospiro[3.3]heptan-1-yl}methanol: This compound is structurally similar but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
{6,6-Difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride: This compound has a similar structure but differs in the position of the fluorine atoms and the sulfonyl chloride group.
Uniqueness
{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride is unique due to its specific structural features, including the spirocyclic framework and the presence of both fluorine atoms and a sulfonyl chloride group. These features confer distinct reactivity and make it a valuable reagent in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C8H11ClF2O2S |
|---|---|
Molekulargewicht |
244.69 g/mol |
IUPAC-Name |
(3,3-difluorospiro[3.3]heptan-1-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H11ClF2O2S/c9-14(12,13)5-6-4-8(10,11)7(6)2-1-3-7/h6H,1-5H2 |
InChI-Schlüssel |
YQGWHCVUFDFVTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(CC2(F)F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13516662.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13516675.png)


